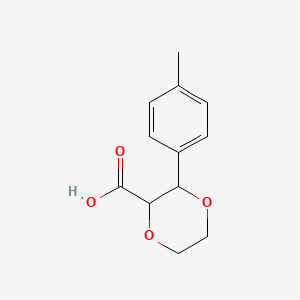

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid

Description

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is a bicyclic ether derivative featuring a 1,4-dioxane ring substituted with a para-tolyl group (C₆H₄CH₃) at position 3 and a carboxylic acid moiety at position 2. The para-tolyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and biological activity compared to other derivatives .

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1,4-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10-11(12(13)14)16-7-6-15-10/h2-5,10-11H,6-7H2,1H3,(H,13,14) |

InChI Key |

KKAXGXBSBADJOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(OCCO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the p-tolyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate diols with a carboxylic acid derivative under acidic conditions. The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxane ring and p-tolyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid and related compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in increases acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the electron-donating p-tolyl group (pKa ~4–5) .

Synthetic Relevance :

- Carboxylic acid derivatives (e.g., acyl chlorides) are frequently synthesized via thionyl chloride-mediated activation (as in ), suggesting analogous routes for the target compound .

Notes on Evidence Limitations

While direct data on 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid are sparse, inferences are drawn from structurally related compounds. Further experimental studies are required to confirm physicochemical properties and biological activities.

Biological Activity

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The presence of hydroxy and keto functional groups allows for effective binding to active sites on proteins, influencing metabolic pathways and enzyme inhibition. This compound has been shown to modulate receptor activities, which may lead to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that derivatives of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the dioxane ring can enhance antimicrobial efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid derivatives can reduce cell viability in various cancer cell lines, such as Caco-2 and A549. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A specific study evaluated the effects of a derivative on Caco-2 cells, reporting a significant decrease in cell viability (39.8%) compared to untreated controls (p < 0.001) . Another derivative demonstrated enhanced anticancer activity against A549 cells with a reported efficacy of 31.9% .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Some derivatives have shown promising results in inhibiting pro-inflammatory cytokines and enzymes such as COX-2. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

General Synthesis

The synthesis of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing p-tolyl compounds with dicarbonyl precursors.

- Cyclization : Forming the dioxane ring through cyclization reactions involving aldehydes or ketones.

Example Synthesis Pathway

A typical synthesis pathway might involve:

- Reacting p-tolualdehyde with a suitable diketone in the presence of an acid catalyst.

- Subsequent hydrolysis to yield the carboxylic acid functional group.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Condensation | Acidic medium |

| 2 | Cyclization | Heat |

| 3 | Hydrolysis | Aqueous solution |

Structure-Activity Relationship (SAR)

Investigations into the SAR of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid have revealed that modifications in substituents significantly affect biological activity. For example:

- Methyl Substituents : Enhance antimicrobial activity.

- Halogen Substituents : Improve anticancer efficacy.

Comparative Studies

Comparative studies have shown that derivatives exhibit varying degrees of potency across different biological assays. For instance, compounds with electron-withdrawing groups tend to show improved activity against specific cancer cell lines compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.